5-(4-氟苯基)噻吩-2-甲酸甲酯

描述

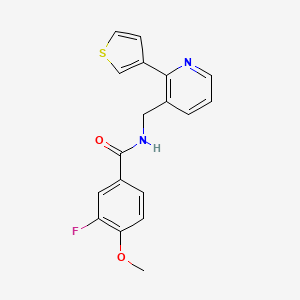

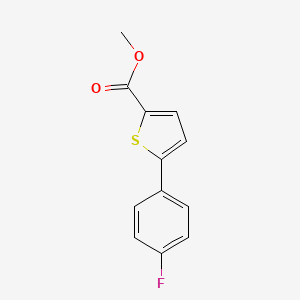

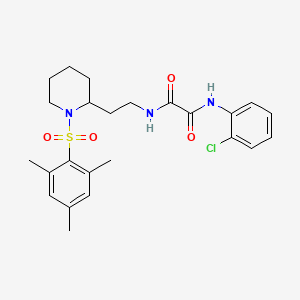

“Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C12H9FO2S . It is a solid substance .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate”, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate” can be represented by the SMILES stringO=C(OC)C1=CC(C2=CC=C(F)C=C2)=CS1 . This indicates that the compound contains a thiophene ring with a carboxylate group and a fluorophenyl group attached . Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate”, exhibit a variety of properties and applications due to their unique chemical structure . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors .Physical And Chemical Properties Analysis

“Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate” is a solid substance . It has a molecular weight of 236.26 .科学研究应用

晶体结构分析

含硫杂芳香族化合物取代的噻吩的研究显示了广泛的生物活性,并在材料科学中得到应用。这些化合物被用于开发薄膜晶体管、有机场效应晶体管、有机发光晶体管 (OLET)、化学传感器和太阳能电池。密切相关的化合物 (4-氟苯基)(2-(甲硫基)噻吩-3-基)甲苯的合成和晶体结构表明了噻吩衍生物在化学和材料科学研究中的重要性 (S. Nagaraju 等人,2018)。

亲电反应和合成

包括甲基噻吩-2-羧酸酯在内的噻吩并入化合物被用作由二碘钐促进的亲电反应中的合成当量。这些反应能够生成具有远程羟基和羧基的长链酯,表明噻吩衍生物在合成有机化学中的多功能性 (Yang 等人,2000)。

抗肿瘤和生物膜抑制活性

新型 2,5-联芳基-3-己基噻吩衍生物表现出显著的抗肿瘤、抗血栓溶解、溶血和生物膜抑制活性。例如,3-己基-2,5-双(4-(甲硫基)苯基)噻吩对 4T1 细胞表现出突出的抗肿瘤活性。这表明噻吩衍生物在开发新的治疗剂中的潜力 (H. Ikram 等人,2016)。

抗炎剂

已合成出一系列 5-取代的-2,3-二芳基噻吩,发现它们在炎症和疼痛模型中具有活性,突出了它们作为抗炎剂的潜力。其中一种化合物 2-(4-氟苯基)-3-[4-(甲磺酰基)苯基]-5-(三氟甲基)噻吩表现出有效的活性,证明了噻吩衍生物在控制炎症和疼痛方面的治疗潜力 (Kiyoshi Tsuji 等人,1998)。

电化学电容器应用

3-(4-氟苯基)噻吩和其他取代苯基噻吩的聚合物衍生物已被研究其作为电化学电容器中活性材料的电化学性能。这些研究揭示了噻吩衍生物在储能应用中的潜力,为设计高性能电化学电容器提供了见解 (J. Ferraris 等人,1998)。

安全和危害

The safety data sheet for a similar compound, “5-(4-Fluorophenyl)thiophene-2-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

methyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUPKAYZTRKSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2664514.png)

![(5Z)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2664516.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2664525.png)

![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)